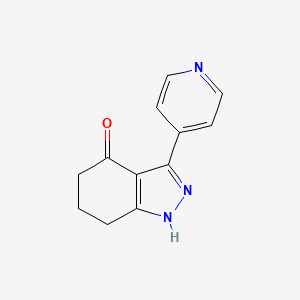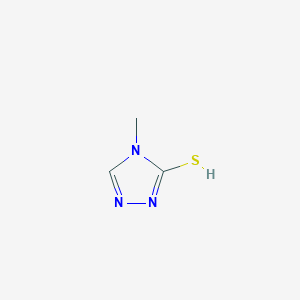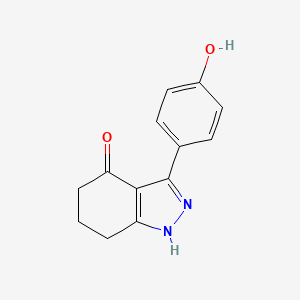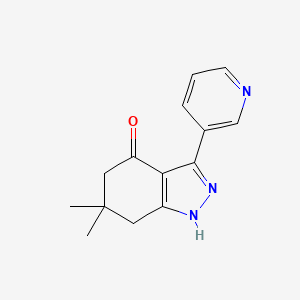
Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an indazole core fused with a tetrahydropyridine ring and a pyridine substituent. The structural complexity of this compound makes it a valuable candidate for various scientific research applications, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro- typically involves multi-step procedures that include cyclization and functional group transformations. One common synthetic route involves the cyclization of N-Boc-protected propargyl amines using a catalytic system such as AuPPh3Cl/AgSbF6 to produce functionalized 2-oxazolidinones . Other catalysts, such as Pt(CH3CN)2(SbF6)2 and AuCl3, have also been reported to enhance the reaction efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of neurotransmitters such as serotonin, dopamine, and noradrenaline, which play crucial roles in mood regulation . By influencing these neurotransmitter systems, the compound may exert antidepressant effects and improve cognitive function.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2(1H)-quinolinones: These compounds exhibit antipsychotic and antidepressant properties similar to those of Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro-.
Triazoles: Known for their wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro- stands out due to its unique structural features, which combine the indazole core with a tetrahydropyridine ring and a pyridine substituent. This structural complexity contributes to its diverse range of biological activities and makes it a valuable candidate for further research and development.
Properties
IUPAC Name |
3-pyridin-4-yl-1,5,6,7-tetrahydroindazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-10-3-1-2-9-11(10)12(15-14-9)8-4-6-13-7-5-8/h4-7H,1-3H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBOZJCNYCLQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=NN2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7784202.png)
![6-amino-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7784208.png)
![3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B7784210.png)



![3-(4-fluorophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine](/img/structure/B7784230.png)

![4-(4-isopropylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B7784242.png)


![[4-(Chlorodifluoromethoxy)phenyl]methylamine](/img/structure/B7784279.png)

